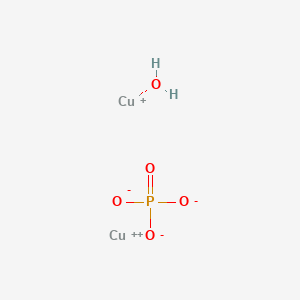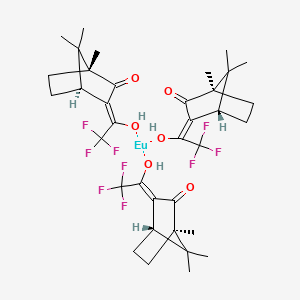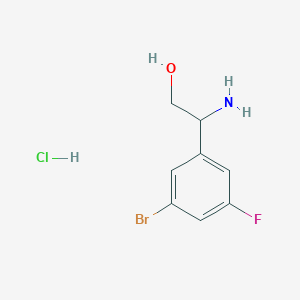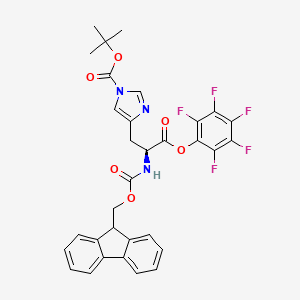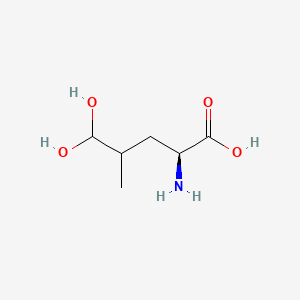
L-Leucine, 5,5-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid is an organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a methyl group attached to a pentanoic acid backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the protection of functional groups, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution or addition reactions. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, acting as a substrate or inhibitor for certain enzymes.
相似化合物的比较
(2S)-2-Amino-4-methylpentanoic acid: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
(2S)-2-Amino-5-hydroxy-4-methylpentanoic acid: Contains only one hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness: (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and participate in various chemical reactions. This structural feature also influences its solubility and reactivity compared to similar compounds.
属性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1 |
InChI 键 |
XUCOLQITPSNBGF-BKLSDQPFSA-N |
手性 SMILES |
CC(C[C@@H](C(=O)O)N)C(O)O |
规范 SMILES |
CC(CC(C(=O)O)N)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


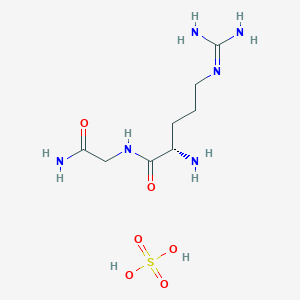
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
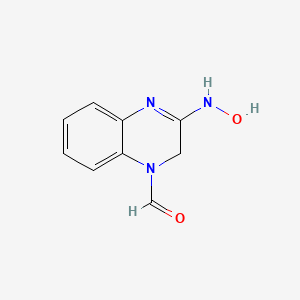
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
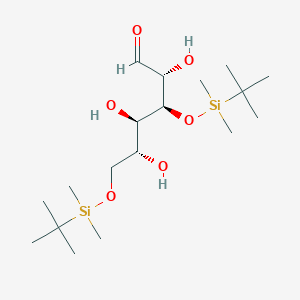
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
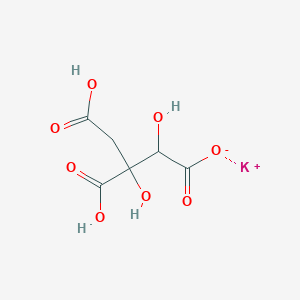
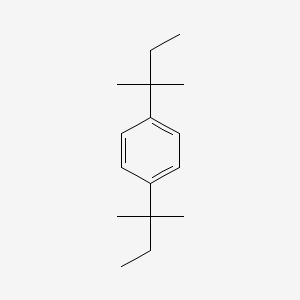
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
